4-[2-(1H-1,3-benzodiazol-1-yl)acetyl]-7-(2-fluorophenyl)-1lambda6,4-thiazepane-1,1-dione
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Overview
Description
4-[2-(1H-1,3-benzodiazol-1-yl)acetyl]-7-(2-fluorophenyl)-1lambda6,4-thiazepane-1,1-dione is a complex organic compound that features a benzodiazole ring, a fluorophenyl group, and a thiazepane ring
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe to study biological processes involving benzodiazole and thiazepane derivatives.
Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: It might be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
Safety and Hazards
Future Directions
The future directions for research on this compound would likely depend on its potential applications. For example, if it showed promise as a pharmaceutical, future research might focus on optimizing its synthesis, studying its mechanism of action, and evaluating its safety and efficacy in preclinical and clinical trials .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(1H-1,3-benzodiazol-1-yl)acetyl]-7-(2-fluorophenyl)-1lambda6,4-thiazepane-1,1-dione typically involves multi-step organic synthesis. The process begins with the preparation of the benzodiazole ring, followed by the introduction of the acetyl group. The fluorophenyl group is then attached, and finally, the thiazepane ring is formed. Each step requires specific reagents and conditions, such as the use of catalysts, solvents, and controlled temperatures.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[2-(1H-1,3-benzodiazol-1-yl)acetyl]-7-(2-fluorophenyl)-1lambda6,4-thiazepane-1,1-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or an aldehyde, while reduction could produce an alcohol.
Comparison with Similar Compounds
Similar Compounds
Benzodiazole Derivatives: Compounds like 1H-1,3-benzodiazole share the benzodiazole ring structure.
Fluorophenyl Derivatives: Compounds such as 2-fluorophenylamine contain the fluorophenyl group.
Thiazepane Derivatives: Compounds like 1,4-thiazepane share the thiazepane ring structure.
Uniqueness
What sets 4-[2-(1H-1,3-benzodiazol-1-yl)acetyl]-7-(2-fluorophenyl)-1lambda6,4-thiazepane-1,1-dione apart is the combination of these three distinct structural motifs in a single molecule. This unique structure may confer specific properties and activities that are not observed in simpler compounds.
Properties
IUPAC Name |
2-(benzimidazol-1-yl)-1-[7-(2-fluorophenyl)-1,1-dioxo-1,4-thiazepan-4-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3O3S/c21-16-6-2-1-5-15(16)19-9-10-23(11-12-28(19,26)27)20(25)13-24-14-22-17-7-3-4-8-18(17)24/h1-8,14,19H,9-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYNMQEZJSZYGAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCS(=O)(=O)C1C2=CC=CC=C2F)C(=O)CN3C=NC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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